Cort108297
Overview
Description
Mechanism of Action
Target of Action
CORT-108297, also known as A17W0640NB, Cort108297, CORT 108297, ADS-108297, or ®-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids .
Mode of Action
CORT-108297 acts as a specific antagonist to the glucocorticoid receptor . It binds to the glucocorticoid receptor with high affinity, thereby inhibiting the receptor’s activity . This interaction blocks the effects of glucocorticoids, hormones that regulate various aspects of the body’s stress response .
Biochemical Pathways
The antagonistic action of CORT-108297 on the glucocorticoid receptor affects several biochemical pathways. For instance, it has been shown to decrease neuroendocrine stress responses . In a study involving mice, CORT-108297 was found to impair the reactivation of Herpes Simplex Virus 1 (HSV-1) in neurons, suggesting that it interferes with the corticosteroid-mediated activation of the glucocorticoid receptor, which stimulates viral gene expression during reactivation from latency .
Result of Action
The molecular and cellular effects of CORT-108297’s action are primarily related to its antagonistic effect on the glucocorticoid receptor. By blocking the receptor, CORT-108297 can modulate the body’s stress response at the cellular level . For example, it has been shown to decrease neuroendocrine stress responses and immobility in the forced swim test, a common measure of depressive-like behavior in rodents .
Action Environment
The efficacy and stability of CORT-108297 can be influenced by various environmental factors. For instance, it is currently being studied as a potential treatment for individuals with mild cognitive impairment due to Alzheimer’s disease or those at risk for developing Alzheimer’s due to family history, genetics, or memory problems . The effectiveness of CORT-108297 in these individuals may be influenced by factors such as age, overall health, and the presence of other medical conditions .
Biochemical Analysis
Biochemical Properties
CORT-108297 has a high affinity for glucocorticoid receptors, with a Ki value of 0.45 nM . It demonstrates binding affinity for human glucocorticoid receptor of 0.6 nM and glucocorticoid receptor functional antagonism of 6.8 nM as measured in a reporter gene assay . It has no action at the progesterone receptor .
Cellular Effects
CORT-108297 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease neuroendocrine stress responses and immobility in the forced swim test . In prostate cancer cells, it has been observed that treatment with CORT-108297 promoted nuclear accumulation of glucocorticoid receptor and active β-catenin .
Molecular Mechanism
The molecular mechanism of CORT-108297 involves its interaction with the glucocorticoid receptor. It acts as an antagonist, blocking the receptor and preventing the normal glucocorticoid response . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CORT-108297 have been observed over time. For example, in a study involving male rats, the animals were treated for five days with CORT-108297. The treatment significantly attenuated the impairment of recall induced by electroconvulsive shocks .
Dosage Effects in Animal Models
In animal models, the effects of CORT-108297 have been observed to vary with different dosages. For instance, in a study involving male rats, two doses of CORT-108297 (30mg/kg and 60mg/kg) were tested. Both doses potently suppressed peak corticosterone responses to stress, but only the higher dose significantly decreased immobility in the forced swim test .
Metabolic Pathways
Given its role as a glucocorticoid receptor antagonist, it is likely that it interacts with enzymes or cofactors involved in glucocorticoid metabolism .
Transport and Distribution
Given its high affinity for glucocorticoid receptors, it is likely that it is transported to areas of the cell where these receptors are located .
Subcellular Localization
The subcellular localization of CORT-108297 is likely to be influenced by its interaction with glucocorticoid receptors. These receptors are typically located in the cytoplasm of cells and, upon binding with a glucocorticoid or an antagonist like CORT-108297, they translocate to the nucleus .
Preparation Methods
The synthesis of CORT 108297 can be initiated from an optically active chiral building block, piperidine . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The industrial production method typically involves the preparation of a mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol (PEG300) and Tween 80 .
Chemical Reactions Analysis
CORT 108297 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
CORT 108297 has several scientific research applications:
Chemistry: It is used to study the effects of glucocorticoid receptor modulation on chemical reactions and processes.
Industry: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
CORT 108297 is unique in its high affinity and selectivity for glucocorticoid receptors. Similar compounds include:
Mifepristone: Another glucocorticoid receptor antagonist, but with lower selectivity.
AZD9567: A non-steroidal glucocorticoid receptor modulator with an IC50 value of 3.8 nM.
Relacorilant: A selective glucocorticoid receptor modulator used in clinical research.
Properties
IUPAC Name |
(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKURXRZHJOZOD-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144304 | |
Record name | CORT 108297 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018679-79-2 | |
Record name | CORT 108297 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORT 108297 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORT-108297 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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